(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene is an organic compound characterized by the presence of a triazene group, an ethenyloxyethyl side chain, and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with an ethenyloxyethyl halide in the presence of a base to form the intermediate, which is then reacted with a diazonium salt to yield the final triazene compound. The reaction conditions often include maintaining a low temperature and using solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethenyloxyethyl group is replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and substituted triazene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethenyloxyethyl side chain may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)diazene: Contains a diazene group instead of a triazene group.
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)hydrazine: Features a hydrazine group in place of the triazene group.
Uniqueness
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenyloxyethyl side chain enhances its solubility and potential for diverse applications in various fields.
Properties
CAS No. |
54717-48-5 |
---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-ethenoxy-N-(2-methylpropyldiazenyl)ethanamine |
InChI |
InChI=1S/C8H17N3O/c1-4-12-6-5-9-11-10-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,9,10) |
InChI Key |
XCOBKAXHNAYJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=NNCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.